MS-PEG5-t-butyl ester MS-PEG5-t-butyl ester Ms-PEG4-t-butyl ester is a PEG Linker.
Brand Name: Vulcanchem
CAS No.: 870487-48-2
VCID: VC0536403
InChI: InChI=1S/C16H32O9S/c1-16(2,3)25-15(17)5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-26(4,18)19/h5-14H2,1-4H3
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOS(=O)(=O)C
Molecular Formula: C16H32O9S
Molecular Weight: 400.48

MS-PEG5-t-butyl ester

CAS No.: 870487-48-2

Cat. No.: VC0536403

Molecular Formula: C16H32O9S

Molecular Weight: 400.48

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MS-PEG5-t-butyl ester - 870487-48-2

Specification

CAS No. 870487-48-2
Molecular Formula C16H32O9S
Molecular Weight 400.48
IUPAC Name tert-butyl 3-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C16H32O9S/c1-16(2,3)25-15(17)5-6-20-7-8-21-9-10-22-11-12-23-13-14-24-26(4,18)19/h5-14H2,1-4H3
Standard InChI Key SVBWEENGLLFLLY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOS(=O)(=O)C
Appearance Solid powder

Introduction

Structural and Chemical Properties

Molecular Architecture

MS-PEG5-t-butyl ester features a tert-butyl-protected carboxylic acid at one terminus and a mesyl group at the other, connected by a pentameric ethylene glycol chain. The IUPAC name, tert-butyl 3-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]propanoate, reflects this arrangement . Key properties include:

PropertyValue
Molecular FormulaC₁₆H₃₂O₉S
Molecular Weight400.48 g/mol
LogP2.53
Polar Surface Area98.75 Ų
SolubilitySoluble in DMSO, methanol

The mesyl group acts as a superior leaving group (bond dissociation energy ≈ 70 kcal/mol), enabling nucleophilic substitutions, while the PEG5 spacer (28 atoms, 32.1 Å) optimizes spatial orientation for target engagement .

Reactivity and Stability

The tert-butyl ester demonstrates stability across pH 3–9 but undergoes rapid hydrolysis under trifluoroacetic acid (TFA) to yield a free carboxylic acid (t½ < 30 minutes at 25°C) . Kinetic studies reveal the mesyl group’s displacement occurs at rates 5–10× faster than tosyl analogs, with activation energies of ~15 kcal/mol . This reactivity profile permits sequential conjugation strategies—first mesyl-mediated coupling, followed by ester deprotection for secondary modifications .

Synthesis and Industrial Production

Laboratory Synthesis

A three-step synthesis begins with PEG5 diol:

  • Mesylation: PEG5 diol reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C, achieving >95% conversion in 2 hours.

  • Esterification: The intermediate undergoes Steglich esterification with tert-butanol, using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), yielding 70–85% after silica chromatography .

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity, validated by ¹H/¹³C NMR and LC-MS .

Scalable Manufacturing

Industrial processes employ continuous-flow reactors to enhance yield (batch vs. flow: 75% vs. 92%) and reduce byproducts. Critical parameters include:

  • Temperature control (±1°C) during mesylation to prevent PEG degradation

  • Solvent-free esterification using microwave assistance (150 W, 80°C)

  • In-line FTIR monitoring for real-time reaction tracking .

Applications in Targeted Protein Degradation

PROTAC Design Principles

As a PROTAC linker, MS-PEG5-t-butyl ester bridges an E3 ubiquitin ligase recruiter (e.g., von Hippel-Lindau ligand) and a target protein binder (e.g., BET bromodomain inhibitor). Its 32.1 Å length optimally positions partners for ubiquitination, achieving degradation efficiencies (Dmax) of 80–90% at 100 nM concentrations .

Case Study: Breast Cancer Therapy

In MCF-7 cells, a PROTAC linking JQ1 (BRD4 inhibitor) and VHL ligand via MS-PEG5-t-butyl ester demonstrated:

MetricValue
IC50 (72h proliferation)1.5 µM
BRD4 degradation (24h)85% at 10 nM
Selectivity index>100 vs. MCF-10A

Comparatively, shorter PEG3 linkers showed reduced efficacy (IC50 = 5.2 µM), underscoring the spacer’s role .

Biological and Pharmacokinetic Profiles

In Vitro Performance

Cytotoxicity assays (MTT, HEK293 cells) revealed negligible toxicity up to 100 µM, while hemolysis tests (<5% at 1 mM) confirmed blood compatibility . PROTACs incorporating this linker exhibited:

  • 90% target occupancy within 2 hours

  • Proteasome-dependent degradation (blocked by MG132)

  • No immunogenicity (IL-6/TNF-α < 20 pg/mL) .

In Vivo Pharmacokinetics

Mouse studies (IV, 5 mg/kg) showed:

ParameterValue
Cmax1.2 µg/mL
0.71 hours
AUC₀–∞4.3 µg·h/mL
Vd2.1 L/kg

Hepatic extraction (CL = 15 mL/min/kg) necessitates prodrug strategies for oral administration .

Comparative Analysis with Analogous Linkers

Functional Group Reactivity

Linker TypeDisplacement Rate (k, s⁻¹)Deprotection Conditions
MS-PEG5-t-butyl0.1550% TFA, 30 min
Tos-PEG5-t-butyl0.0350% TFA, 2 hours
Mal-PEG5-t-butylN/A (Michael acceptor)pH 8.5, 1 hour

MS-based linkers outperform tosyl analogs in conjugation speed, while maleimide derivatives offer orthogonal thiol reactivity .

PROTAC Performance Metrics

LinkerBRD4 DC50 (nM)CRBN Recruitment (%)
MS-PEG5-t-butyl3.292
PEG4-alkyl12.178
Disulfide-PEG58.765

The mesyl-PEG5 combination balances degradation potency and ligase engagement .

Emerging Research Directions

Hydrolytic Degradation Mechanisms

Isotopic labeling studies (D₂O, ¹⁸O) revealed PEG5 cleavage follows pseudo-first-order kinetics (k = 0.02 h⁻¹ at pH 7.4), with activation energy ΔG‡ = 25.3 kcal/mol. Molecular dynamics simulations correlate this with water penetration into ethylene oxide chains .

Batch Consistency Improvements

Quality-by-design (QbD) initiatives reduced polydispersity indices from 1.15 to 1.03 through:

  • Raw material sieving (45 µm cutoff)

  • PAT-controlled esterification (RSD < 2%)

  • Blockchain batch tracking .

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